molecular formula C8H9NS B2815513 2-Methyl-2-thiophen-3-yl-propionitrile CAS No. 157763-70-7

2-Methyl-2-thiophen-3-yl-propionitrile

Cat. No. B2815513
CAS RN: 157763-70-7
M. Wt: 151.23
InChI Key: CEYWCJRUFFJXTQ-UHFFFAOYSA-N
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Description

“2-Methyl-2-thiophen-3-yl-propionitrile” is a chemical compound that belongs to the thiophene family . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The N-methyl and thiophen-3-yl analogues of thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene, are known and are somewhat more potent .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Future Directions

Thiophene and its derivatives have attracted the attention of researchers due to the large number of applications in different disciplines . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “2-Methyl-2-thiophen-3-yl-propionitrile” could be in the field of medicinal chemistry and material science.

properties

IUPAC Name

2-methyl-2-thiophen-3-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-8(2,6-9)7-3-4-10-5-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYWCJRUFFJXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-thiophen-3-yl-propionitrile

Synthesis routes and methods

Procedure details

To a solution of thiophene-3-acetonitrile (6.15 g, 50 mmol) and MeI (12.5 mL, 4 equiv) in DMF (200 mL) was added sodium hydride (6 g, 60%, 3 equiv) at 0° C. under nitrogen and the reaction mixture was stirred for 3 h at 0° C. It was then quenched with water and extracted with hexane (3×100 mL). The combined organic layer was washed with water and dried over MgSO4. Evaporation of solvent afforded 2-methyl-2-thiophen-3-yl-propionitrile as an oil, which was used in next step without further purification. 1H-NMR(CDCl3): δ 8.02 (1H, m), 7.35 (1H, dd), 7.12 (1H, dd), 2.96 (3H, s), 2.89 (3H, s).
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

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